REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].[CH3:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[S:17](Cl)(=[O:19])=[O:18].[OH-].[Na+]>>[CH3:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[S:17]([OH:19])=[O:18] |f:0.1.2,4.5|
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Name
|
|
Quantity
|
129 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)OC)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
were added in small amounts
|
Type
|
FILTRATION
|
Details
|
the reaction medium was filtered
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Type
|
CUSTOM
|
Details
|
The filtrate was acidified with 2N sulfuric acid until the precipitation of the sulfinic acid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC(=C1)OC)S(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |